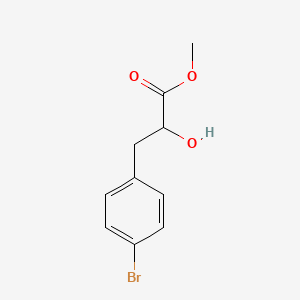![molecular formula C16H12N4O4 B3129468 ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate CAS No. 339099-08-0](/img/structure/B3129468.png)
ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate is a complex organic compound characterized by its unique structural framework that combines indole and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate typically involves a multistep process. Key intermediates are synthesized using a combination of condensation, cyclization, and esterification reactions. Critical reagents include ethyl esters, cyanopyrimidines, and indole derivatives.
Industrial Production Methods: : While laboratory synthesis is straightforward, scaling up to industrial production demands optimization of reaction conditions. Using catalytic agents and implementing controlled temperature and pressure parameters ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound undergoes various reactions, including:
Oxidation: : Mild oxidizing agents convert it to more functionalized derivatives.
Reduction: : Reducing conditions can modify the cyano group or the indole ring.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, particularly at reactive sites on the pyrimidine ring and indole nitrogen.
Common Reagents and Conditions: : Typical reagents include organometallic reagents, acids, and bases. The reaction conditions vary but often involve organic solvents and specific pH levels.
Major Products Formed: : The products of these reactions vary widely, offering functionalized pyrimidine and indole compounds that can be further utilized in synthesizing more complex molecules.
Applications De Recherche Scientifique
In Chemistry: : The compound is used as a building block for designing new organic materials and catalysts due to its versatile reactivity and stability.
In Biology: : Its structural features make it a candidate for biological assays to explore enzyme inhibition, receptor binding, and molecular recognition processes.
In Medicine: : Ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate shows potential as a pharmaceutical intermediate in drug discovery, particularly for targeting specific biochemical pathways.
In Industry: : The compound's derivatives are explored for use in agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The compound’s effects are driven by its ability to interact with molecular targets, primarily enzymes and receptors, through binding and modulation. The pathways involved often include metabolic and signal transduction pathways, with the compound either inhibiting or activating specific molecular functions, leading to desired biochemical outcomes.
Comparaison Avec Des Composés Similaires
Compared to other indole and pyrimidine-based compounds, ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate stands out due to its combined structural features, offering a unique balance of reactivity and stability. Similar compounds include:
Ethyl 3-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate
5-Cyano-2,4-dioxo-3,4-dihydro-1H-pyrimidine-1-carboxylic acid
3-Indolecarboxylic acid derivatives
Each of these possesses different functional groups and reactivity profiles, highlighting the distinctive properties and applications of this compound.
Propriétés
IUPAC Name |
ethyl 3-(5-cyano-2,4-dioxopyrimidin-1-yl)-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-2-24-15(22)12-13(10-5-3-4-6-11(10)18-12)20-8-9(7-17)14(21)19-16(20)23/h3-6,8,18H,2H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIDZYFVUJJSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N3C=C(C(=O)NC3=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3129389.png)

![N-[(2,4-dichloroanilino)carbamoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3129405.png)

![6-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3129409.png)

![1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3129425.png)
![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3129432.png)
![2-(4-methoxyphenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3129433.png)
![3-[(4-methoxyphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B3129441.png)
![3-[(4-methoxybenzyl)oxy]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3129455.png)
![1,1,1-Trifluoro-3-[(phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B3129463.png)

![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3129475.png)
